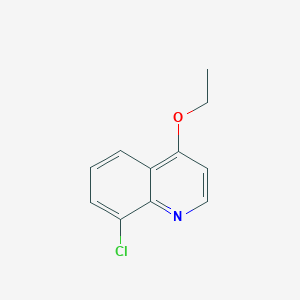
3-Propoxyazetidine hydrochloride
Overview
Description
3-Propoxyazetidine hydrochloride is a chemical compound with the CAS Number: 897019-55-5 . It has a molecular weight of 151.64 . The IUPAC name for this compound is 3-azetidinyl propyl ether hydrochloride . It is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of 3-Propoxyazetidine hydrochloride involves a two-stage process . In the first stage, 1-diphenylmethyl-3-propoxy-azetidine reacts with carbonochloridic acid 1-chloro-ethyl ester in 1,2-dichloro-ethane at 70°C for 1.5 hours . In the second stage, the reaction is carried out with methanol in 1,2-dichloro-ethane at a temperature between 20 - 70°C for 1.5 hours .Molecular Structure Analysis
The InChI code for 3-Propoxyazetidine hydrochloride is 1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H . The InChI Key for this compound is FWEILSWQALGJKN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Propoxyazetidine hydrochloride is a compound that can exist in various physical forms such as liquid, solid, semi-solid, or lump . The storage temperature for this compound is normal, and it should be stored in an inert atmosphere .Scientific Research Applications
Synthesis of Bioactive Molecules
3-Propoxyazetidine hydrochloride is utilized in the synthesis of bioactive molecules due to its stable four-membered ring structure. This stability allows for facile handling and unique reactivity under appropriate conditions . The compound serves as a building block in the creation of various pharmacologically active compounds.
Strain-Driven Reactivity in Organic Synthesis
The considerable ring strain in 3-Propoxyazetidine hydrochloride drives its reactivity, making it a valuable compound in organic synthesis . This strain-driven reactivity can be harnessed to create new bonds and molecules with significant ease compared to other heterocycles.
Drug Discovery and Medicinal Chemistry
Azetidines, including 3-Propoxyazetidine hydrochloride, are important motifs in drug discovery and medicinal chemistry . They are found in several drugs and exhibit a range of biological activities, making them key targets in the development of new therapeutic agents.
Polymerization Processes
The unique reactivity of 3-Propoxyazetidine hydrochloride is exploited in polymer synthesis . Its incorporation into polymers can lead to materials with novel properties, potentially useful in various industrial applications.
Chiral Template Synthesis
Due to its four-membered ring containing a polar nitrogen atom, 3-Propoxyazetidine hydrochloride acts as a chiral template in synthesis . This application is crucial in creating enantiomerically pure compounds, which are important in areas like asymmetric catalysis.
Functionalization of C(sp3)–H Bonds
3-Propoxyazetidine hydrochloride is involved in the practical functionalization of C(sp3)–H bonds . This process is fundamental in organic chemistry, as it allows for the modification of hydrocarbons, which are the backbone of many organic compounds.
Development of New Cycloaddition Reactions
The compound is used in the invention of new [2+2] cycloaddition reactions for azetidine synthesis . These reactions are pivotal in constructing complex molecules with high precision and efficiency.
Facile Opening with Carbon Nucleophiles
3-Propoxyazetidine hydrochloride undergoes facile opening with carbon nucleophiles . This property is beneficial in synthetic organic chemistry, where the introduction of carbon-based groups into molecules is a common requirement.
Safety and Hazards
properties
IUPAC Name |
3-propoxyazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEILSWQALGJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



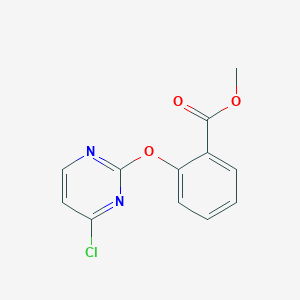
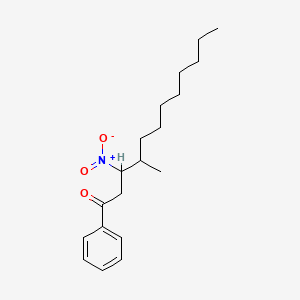

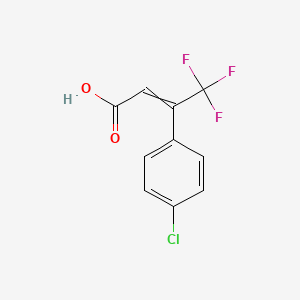
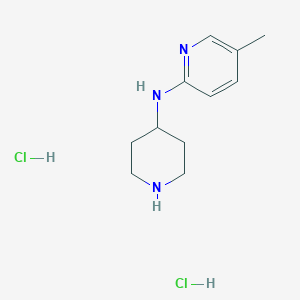
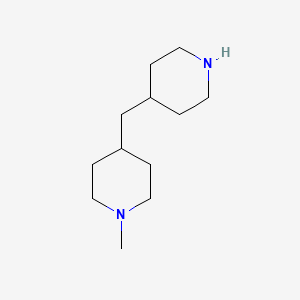
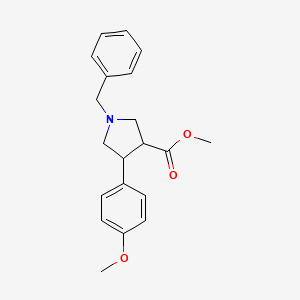


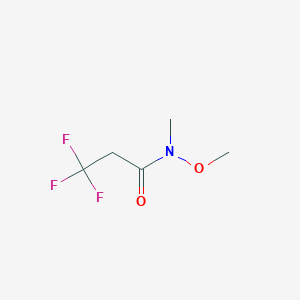

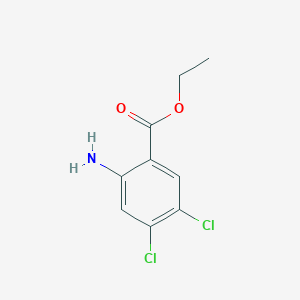
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)
